

Metizolam chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metizolam

Cat. No.: B1253692

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Pharmacological Profile of **Metizolam**

Introduction

Metizolam, also known as desmethyletizolam, is a synthetic thienotriazolodiazepine, a class of compounds that are structural analogs of benzodiazepines.[1][2] It is the demethylated analogue of the more widely known etizolam.[1][3][4] First synthesized as early as the 1970s and patented in 1995 by a Japanese company for its potential anxiolytic properties, it was never commercially marketed as a medication.[5][6] **Metizolam** has since emerged as a designer drug, first identified in the illicit drug market in 2015.[5][7] This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for its study.

Chemical Identity and Structure

Metizolam is chemically distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring, classifying it as a thienodiazepine.[1][7] The fusion of a triazole ring to the diazepine structure further categorizes it as a thienotriazolodiazepine.[1] This core structure consists of a thiophene ring fused to a seven-membered diazepine ring.[1] An ethyl group is attached at position R7, and a 2-chlorophenyl ring is bound at R5.[1]

Table 1: Chemical Identifiers for **Metizolam**

Identifier	Value	Reference
IUPAC Name	4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][6]diazepine	[4][5]
Synonyms	Desmethyletizolam	[1][5][8]
CAS Number	40054-68-0	[4][5][8]
Molecular Formula	C ₁₆ H ₁₃ ClN ₄ S	[5][7][8]
Molecular Weight	328.8 g/mol	[5][7]
InChI String	InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3	[4][5][8]
SMILES String	CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl	[7]
PubChem CID	12434325	[4]

Physicochemical Properties

Metizolam is typically encountered as a white solid or crystalline material.[5] Its stability and solubility are important considerations for its use as an analytical reference standard and in research settings.

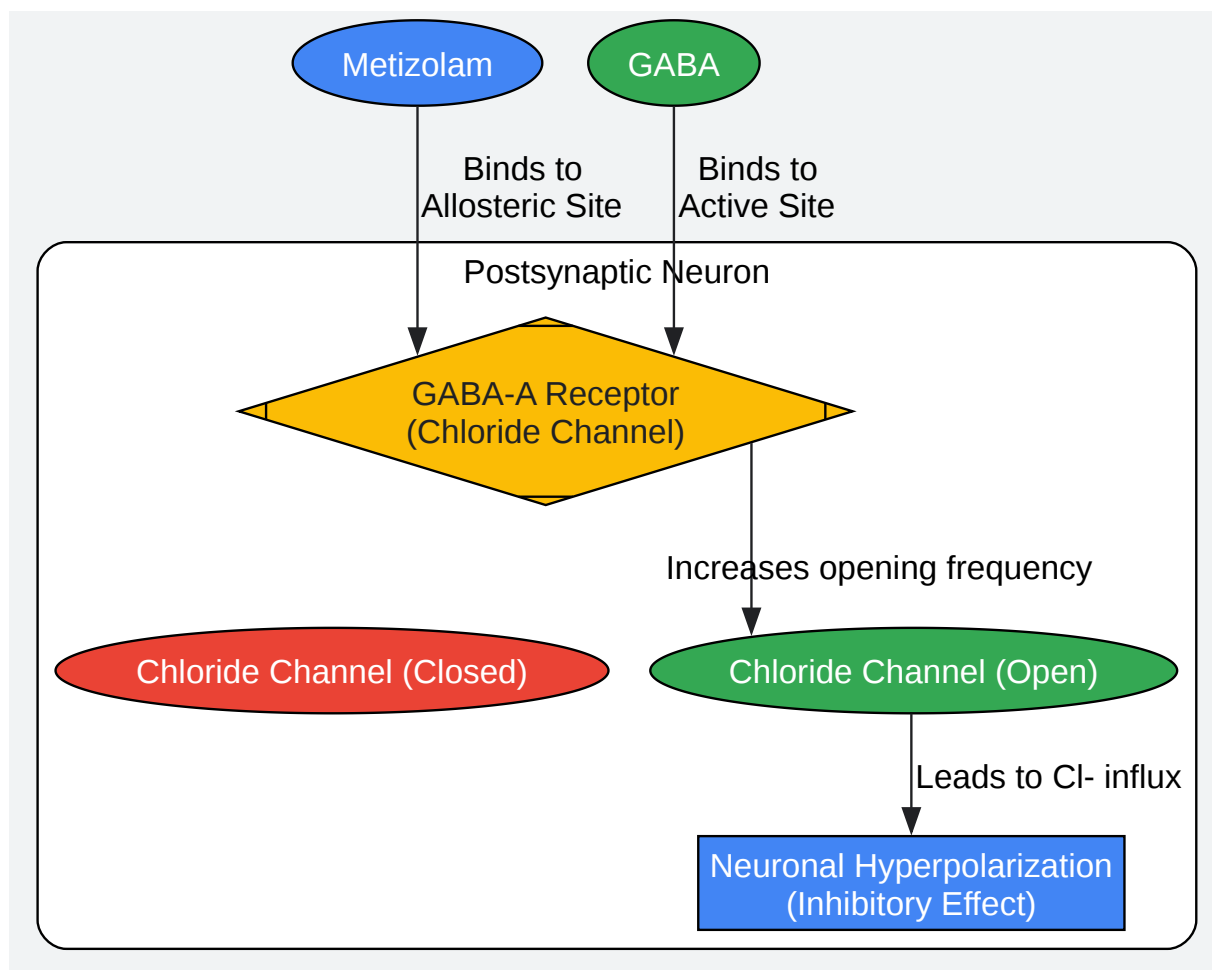
Table 2: Physicochemical Data for **Metizolam**

Property	Value	Reference
Appearance	White Solid Material / Crystalline Solid	[5][8]
Solubility	DMF: 15 mg/mL DMSO: 15 mg/mL DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL	[8]
Storage	-20°C	[8]
Stability	≥ 5 years (under specified storage)	[8]
λ_{max}	232 nm	[8]

Pharmacology

Mechanism of Action

Like other benzodiazepines and their analogues, **metizolam** exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][6][9] **Metizolam** acts as a full agonist at the benzodiazepine allosteric site on the GABA-A receptor.[1][7] Binding to this site does not directly activate the receptor but enhances the affinity of GABA for its own binding site.[9][10] This potentiation of GABAergic neurotransmission increases the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing widespread CNS depression.[6][9]



[Click to download full resolution via product page](#)

Caption: **Metizolam**'s GABA-A receptor signaling pathway.

Pharmacological Effects

Metizolam produces a range of effects typical of CNS depressants.^[1] Its primary reported effects include anxiolysis (anxiety suppression), sedation, muscle relaxation, disinhibition, and amnesia.^{[1][3][6]} Its anxiolytic action is reported to be approximately six times greater than that of diazepam.^[1] At higher doses, it can induce hypnosis, reducing the time to fall asleep and increasing total sleep time.^{[1][2]}

Pharmacokinetics

Metizolam is absorbed relatively quickly following oral administration, with peak plasma concentrations achieved between 30 minutes and 2 hours.[1][6] It has a mean elimination half-life of about 3.4 hours.[1][2] Thienotriazolodiazepines like **metizolam** are generally easily oxidized and rapidly metabolized, which may lead to a lower risk of accumulation with prolonged use compared to some other benzodiazepines.[1] Metabolism is expected to occur in the liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4, similar to other benzodiazepines.[11]

Table 3: Pharmacokinetic Parameters of **Metizolam**

Parameter	Value	Reference
Bioavailability	Not specified, but etizolam is 93%	[2]
Time to Peak Plasma	30 minutes - 2 hours	[1][6]
Elimination Half-life	~3.4 hours	[1][2]
Metabolism	Hepatic, likely via CYP3A4	[11]
Excretion	Primarily renal (as metabolites)	[11]

Experimental Protocols

Synthesis

While specific, detailed industrial synthesis protocols for **metizolam** are not publicly available, its synthesis dates back to the 1970s.[5] A common method for synthesizing related thienodiazepines involves starting with a precursor like 5-(o-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1][6]diazepine-2-thione.[7] A generalized, plausible multi-step synthetic pathway would involve:

- Thienodiazepine Core Formation: Condensation reactions to form the initial thieno[2,3-e][1][6]diazepine structure.
- Functionalization: Introduction of the 2-chlorophenyl and ethyl groups at the appropriate positions.

- **Triazole Ring Annulation:** A key step involving the cyclization of a hydrazine derivative or a similar precursor with an appropriate reagent to form the fused triazole ring, yielding the final **metizolam** molecule. This often involves chlorination followed by cyclization.[7][12]

The process is an operationally simple, one-pot–two-step cascade reaction that is highly atom-economical.[12]

Analytical Methodologies

The detection and quantification of **metizolam** in biological and seized materials rely on standard forensic and analytical chemistry techniques.[5]

5.2.1 Sample Preparation

For biological matrices like urine or blood, a sample preparation step is crucial to extract and concentrate the analyte.

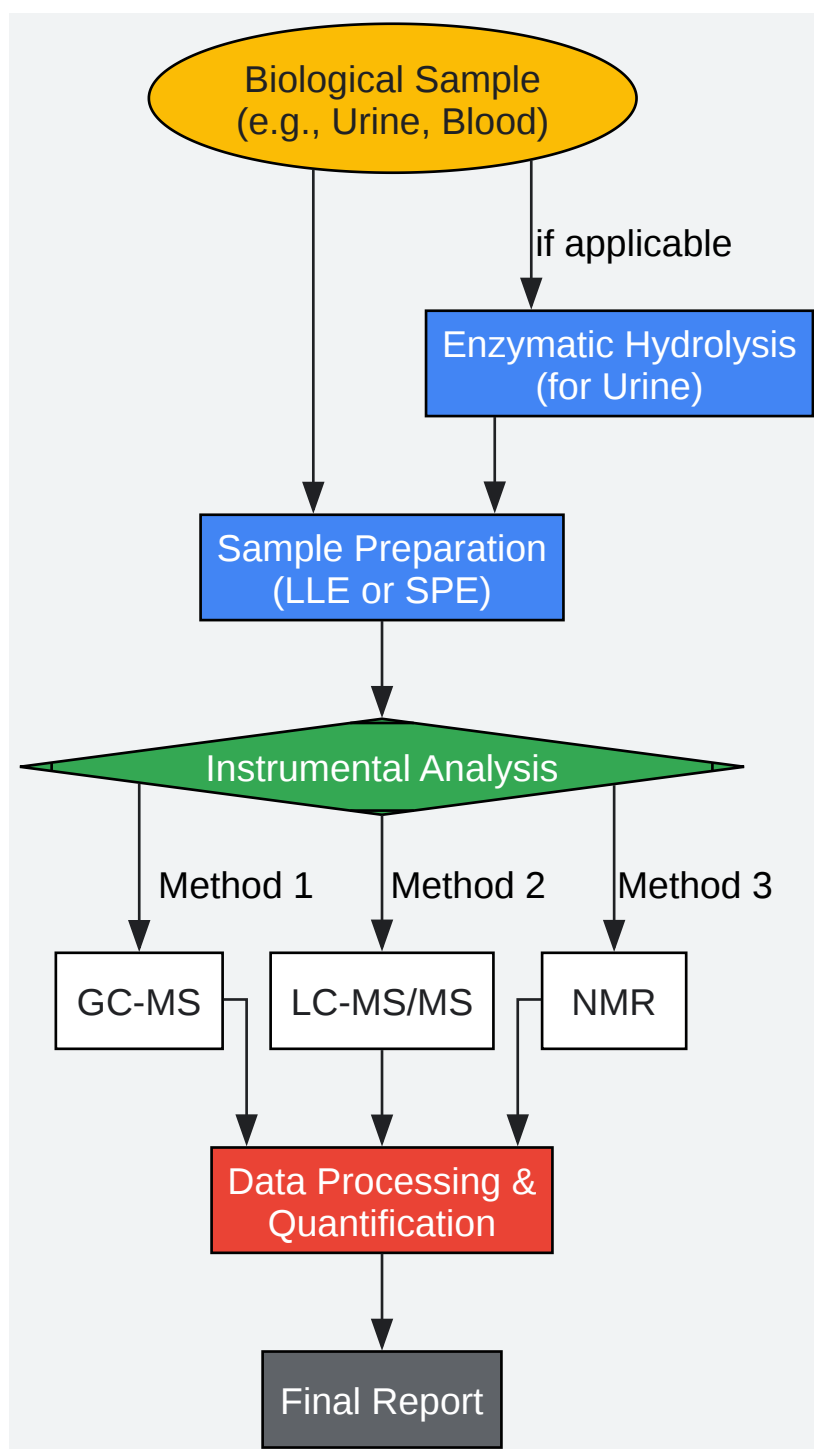
- **Liquid-Liquid Extraction (LLE):** A common method used to purify and concentrate samples before analysis.[13]
- **Solid-Phase Extraction (SPE):** An alternative to LLE that can offer cleaner extracts and better automation potential.
- **Hydrolysis:** For urine samples, enzymatic hydrolysis (e.g., with β -glucuronidase) is often performed to cleave conjugated metabolites, increasing the detectability of the parent drug and its metabolites.[3]

5.2.2 Instrumental Analysis

Several advanced analytical techniques are used for the definitive identification and quantification of **metizolam**.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A reference method for benzodiazepine detection, offering high sensitivity and specificity.[5][13]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The method of choice for quantifying drugs at very low concentrations in biological fluids, providing excellent sensitivity and specificity.[13][14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can detect analytes like **metizolam** in samples such as hydrolyzed urine.[5][13] A study noted that **metizolam** was detectable in hydrolyzed urine for up to 46 hours post-administration using NMR.[13]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **metizolam** analysis.

Conclusion

Metizolam is a potent thienotriazolodiazepine with a well-defined chemical structure and pharmacological profile characteristic of a CNS depressant. Its action is mediated through the positive allosteric modulation of GABA-A receptors. While it has a history in pharmaceutical research, its current relevance is primarily in the fields of forensic toxicology and clinical chemistry due to its presence in the illicit drug market. Standard analytical protocols, particularly those employing mass spectrometry, are effective for its identification and quantification in various matrices. Further research is needed to fully characterize its metabolic fate, long-term effects, and complete toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Etizolam - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metizolam - Wikipedia [en.wikipedia.org]
- 5. cfsre.org [cfsre.org]
- 6. tripsitter.com [tripsitter.com]
- 7. Buy Metizolam | 40054-68-0 [smolecule.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What is the mechanism of Etizolam? [synapse.patsnap.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. j-initiative.org [j-initiative.org]
- 12. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Metizolam chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253692#metizolam-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com